1-Bromo-2-methoxyethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-methoxyethene is an organic compound with the molecular formula C3H5BrO It is a brominated ether, characterized by the presence of a bromine atom and a methoxy group attached to an ethene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2-methoxyethene can be synthesized through the reaction of 2-methoxyethanol with hydrobromic acid. The reaction typically involves the following steps:
Reaction Setup: A mixture of 2-methoxyethanol and hydrobromic acid is prepared.
Heating: The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The reaction mixture is then cooled, and the product is extracted using an organic solvent.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2-methoxyethene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, to form 2-methoxyethanol.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 2-methoxyethene.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products Formed:
Substitution: 2-Methoxyethanol.
Elimination: 2-Methoxyethene.
Oxidation: Corresponding aldehydes or acids.
Scientific Research Applications
1-Bromo-2-methoxyethene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: this compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1-Bromo-2-methoxyethene involves its reactivity as a brominated ether. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions. The methoxy group can also participate in various chemical transformations, contributing to the compound’s versatility in synthesis.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is replaced by nucleophiles, leading to the formation of new compounds.
Elimination: The compound undergoes dehydrohalogenation to form alkenes.
Oxidation: The methoxy group can be oxidized to form aldehydes or acids, depending on the reaction conditions.
Comparison with Similar Compounds
1-Bromo-2-methoxyethene can be compared with other similar compounds, such as:
1-Bromo-2-methoxyethane: This compound has a similar structure but lacks the double bond present in this compound.
2-Bromoethyl methyl ether: Another brominated ether, but with a different substitution pattern.
1-Bromo-2-(2-methoxyethoxy)ethane: A more complex ether with additional ethoxy groups.
Uniqueness: this compound is unique due to its combination of a bromine atom and a methoxy group attached to an ethene backbone. This structure imparts distinct reactivity and makes it a valuable intermediate in organic synthesis.
Properties
CAS No. |
73015-50-6 |
---|---|
Molecular Formula |
C3H5BrO |
Molecular Weight |
136.98 g/mol |
IUPAC Name |
1-bromo-2-methoxyethene |
InChI |
InChI=1S/C3H5BrO/c1-5-3-2-4/h2-3H,1H3 |
InChI Key |
PGPZRRQSIJKNCC-UHFFFAOYSA-N |
Canonical SMILES |
COC=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.